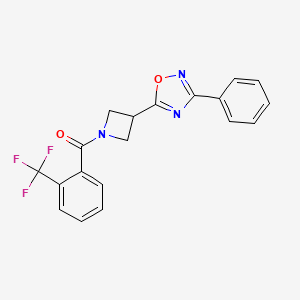

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

Propriétés

IUPAC Name |

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-19(21,22)15-9-5-4-8-14(15)18(26)25-10-13(11-25)17-23-16(24-27-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMXCPYFYSPKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that integrates various functional groups, including an azetidine ring and an oxadiazole moiety. This structural configuration suggests potential applications in medicinal chemistry due to the presence of heteroatoms and aromatic systems that can enhance biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 336.29 g/mol. The presence of the trifluoromethyl group is notable for its influence on lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.29 g/mol |

| Functional Groups | Azetidine, Oxadiazole, Trifluoromethyl |

| Solubility | Varies with solvent |

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that compounds similar to our target compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against these strains .

In vitro studies have shown that the incorporation of trifluoromethyl groups enhances the antimicrobial efficacy of oxadiazole derivatives. The trifluoromethyl moiety increases the lipophilicity of the compounds, which may facilitate better membrane penetration and interaction with bacterial targets .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Compounds featuring the oxadiazole ring have demonstrated activity against various cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cancer cell proliferation .

The biological activity of This compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in microbial cells or cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives against clinical isolates of MRSA. The results indicated that compounds with a similar structure to our target compound exhibited MIC values below 10 µg/mL, showcasing significant antibacterial properties .

Study 2: Anticancer Activity

In another investigation, a series of oxadiazole-based compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives led to a reduction in cell viability by over 70% at concentrations around 20 µM .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Functional Group Impact

- Oxadiazole Substitution: The 3-phenyl group on the oxadiazole (common in the target compound and derivatives like 8c and Compound F ) enhances π-π stacking interactions. In contrast, furan (CAS 1428355-76-3 ) or methyl substitutions (Compound 14 ) alter electronic profiles and binding affinities. Carboxylic acid derivatives (e.g., 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid ) exhibit higher solubility but reduced membrane permeability compared to methanone-linked analogs.

- Azetidine vs. Pyrrolidine: Azetidine’s smaller ring size (4-membered vs. Pyrrolidine derivatives (e.g., Compound 14 ) show broader conformational flexibility, which may enhance off-target interactions.

- Trifluoromethyl Group: The 2-(trifluoromethyl)phenyl group in the target compound improves metabolic stability and logP compared to non-fluorinated analogs (e.g., CAS 1428355-76-3 ). Similar effects are observed in 3-(trifluoromethyl)phenyl-substituted oxadiazoles .

Notes

- Structural Diversity : The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at C3 and C5 significantly altering bioactivity and physicochemical properties .

- Unresolved Data Gaps : Direct biological data for the target compound are absent in the evidence; further in vitro assays (e.g., TRP channel inhibition) are recommended.

Q & A

Q. Advanced

- Cross-validation : Compare H NMR coupling constants with computational models (e.g., DFT) to confirm stereochemistry .

- Isotopic Labeling : Use N-labeled intermediates to clarify oxadiazole nitrogen connectivity .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in the azetidine ring .

Case Study : A 2023 study resolved conflicting NOESY signals by attributing them to rapid ring puckering in the azetidine moiety .

What biological assays are suitable for evaluating its pharmacological potential?

Basic

Common assays include:

- Enzyme inhibition : HDAC or kinase inhibition assays to explore therapeutic targeting .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

How does the trifluoromethyl group influence bioactivity and binding kinetics?

Q. Advanced

- Lipophilicity enhancement : The -CF group increases membrane permeability, as shown in logP measurements (~3.2 vs. ~2.5 for non-fluorinated analogs) .

- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target enzymes (e.g., HDAC8: ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analogs) .

- Metabolic stability : In vitro microsomal assays show prolonged half-life (t > 120 min) due to reduced oxidative metabolism .

What purification methods are effective post-synthesis?

Q. Basic

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., CHCl/hexane) for high-purity crystals .

Advanced Tip : Preparative HPLC with C18 columns resolves stereoisomers (e.g., azetidine chair vs. boat conformers) .

What strategies mitigate low yields in oxadiazole ring formation?

Q. Advanced

- Reactant Ratios : Use a 1.2:1 molar ratio of amidoxime to acyl chloride to drive cyclization .

- Dehydrating Agents : Replace PCl with polymer-supported reagents (e.g., PS-TsCl) for easier workup and higher yields (up to 85%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h with 20% yield improvement .

Contradiction Note : While some studies report room-temperature cyclization, most achieve optimal yields at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.